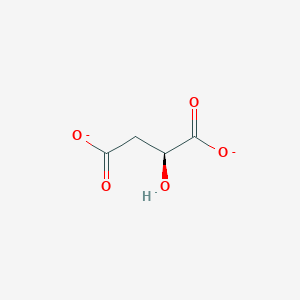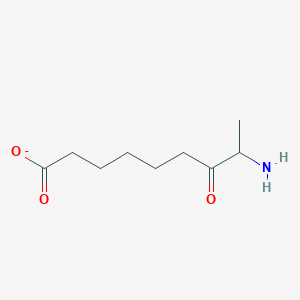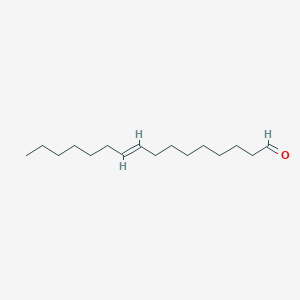
9-Hexadecenal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-hexadecenal is a fatty aldehyde.
Scientific Research Applications
Pheromone Research
- Insect Attraction : 9-Hexadecenal, combined with other compounds, acts as a sex attractant for species like the Tobacco Budworm Moth, a major economic pest. This discovery provides insights into pest control strategies (Roberts, 1987).
- Sex Pheromone Components : Studies have identified this compound as a component of sex pheromones in various moths, including the Heliothis virescens and Helicoverpa species. This finding is crucial for understanding insect communication and behavior (Roelofs et al., 1974), (Wang, Zhao, & Wang, 2005).
Biological Studies
- Trail Pheromone in Ants : Behavioral evidence suggests that (Z)-9-hexadecenal acts as a trail pheromone component in the Argentine ant, guiding their movement and communication (Vorhis Key & Baker, 2004).
- Ant Aggregation : (Z)-9-Hexadecenal serves as a general aggregation factor for the Argentine ant, playing a role in their social behavior and colony organization (Cavill, Robertson, & Davies, 1979).
Medical and Antifungal Research
- Antifungal Properties : Research has explored cis-9-hexadecenal for its potential in inhibiting biofilm formation by the pathogen Aspergillus fumigatus, indicating its possible use in medical applications and antifungal treatments (Hoda et al., 2019), (Hoda et al., 2020).
Environmental and Chemical Studies
- Environmental Fate : The environmental fate of (Z)-11-Hexadecenal, a closely related compound, has been studied, providing insights into the degradation and persistence of these types of chemicals in nature (Shaver, 1983).
Properties
Molecular Formula |
C16H30O |
|---|---|
Molecular Weight |
238.41 g/mol |
IUPAC Name |
(E)-hexadec-9-enal |
InChI |
InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h7-8,16H,2-6,9-15H2,1H3/b8-7+ |
InChI Key |
QFPVVMKZTVQDTL-BQYQJAHWSA-N |
Isomeric SMILES |
CCCCCC/C=C/CCCCCCCC=O |
SMILES |
CCCCCCC=CCCCCCCCC=O |
Canonical SMILES |
CCCCCCC=CCCCCCCCC=O |
synonyms |
(Z)-9-hexadecenal 9-hexadecenal |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(2-Chlorophenyl)-3-(4-ethoxyphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B1240323.png)
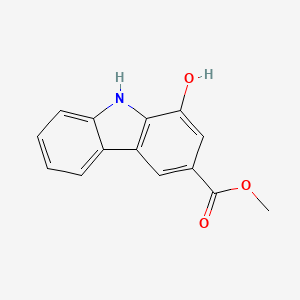

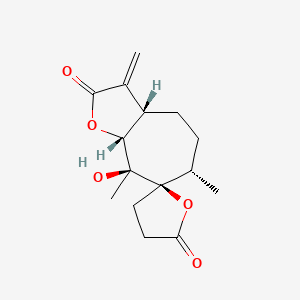
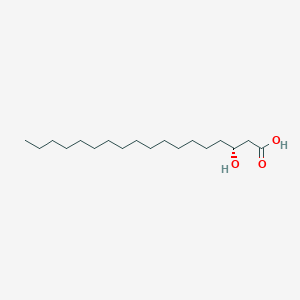

![3,4-dichloro-N-[(E)-pyridin-2-ylmethylideneamino]benzamide](/img/structure/B1240331.png)
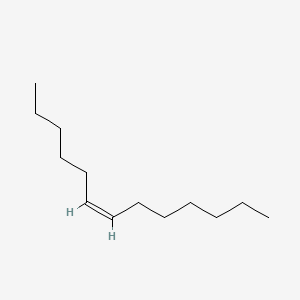
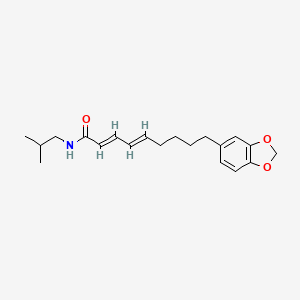

![Oxireno[9,10]cyclodeca[1,2-b]furan-9(1aH)-one, 2,3,6,7,7a,8,10a,10b-octahydro-1a,5-dimethyl-8-methylene-, (1aR,4E,7aS,10aS,10bR)-](/img/structure/B1240338.png)
